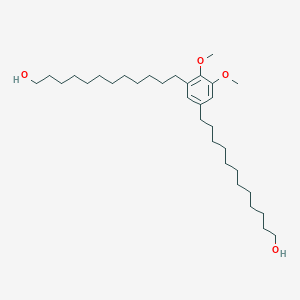
12,12'-(4,5-Dimethoxy-1,3-phenylene)di(dodecan-1-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12,12’-(4,5-Dimethoxy-1,3-phenylene)di(dodecan-1-ol): is an organic compound characterized by the presence of two dodecan-1-ol groups attached to a 4,5-dimethoxy-1,3-phenylene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 12,12’-(4,5-Dimethoxy-1,3-phenylene)di(dodecan-1-ol) typically involves the reaction of 4,5-dimethoxy-1,3-phenylene with dodecan-1-ol under specific conditions. The reaction may be catalyzed by acids or bases, depending on the desired yield and purity. The process often requires careful control of temperature and solvent choice to ensure the successful formation of the target compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and minimize by-products. Techniques such as distillation, crystallization, and chromatography are commonly employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology: In biological research, the compound may be used to study the interactions between organic molecules and biological systems. It can serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structural features may be exploited to design drugs with specific therapeutic effects.
Industry: In industrial applications, the compound can be used in the production of polymers, coatings, and other materials. Its properties make it suitable for use in various manufacturing processes.
Mécanisme D'action
The mechanism by which 12,12’-(4,5-Dimethoxy-1,3-phenylene)di(dodecan-1-ol) exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
- (4,5-Dimethoxy-1,2-phenylene)dimethanol
- 2,2’- [1,2-Phenylenebis (oxy)]diacetamide
- 4,4’-((2,5-dimethoxy-1,4-phenylene)bis(ethene-2,1-diyl))dibenzaldehyde
Uniqueness: 12,12’-(4,5-Dimethoxy-1,3-phenylene)di(dodecan-1-ol) is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in scientific research and industry.
Propriétés
Numéro CAS |
13149-39-8 |
|---|---|
Formule moléculaire |
C32H58O4 |
Poids moléculaire |
506.8 g/mol |
Nom IUPAC |
12-[3-(12-hydroxydodecyl)-4,5-dimethoxyphenyl]dodecan-1-ol |
InChI |
InChI=1S/C32H58O4/c1-35-31-28-29(23-19-15-11-7-3-5-9-13-17-21-25-33)27-30(32(31)36-2)24-20-16-12-8-4-6-10-14-18-22-26-34/h27-28,33-34H,3-26H2,1-2H3 |
Clé InChI |
OFGHYBXKQQHZOB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)CCCCCCCCCCCCO)CCCCCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


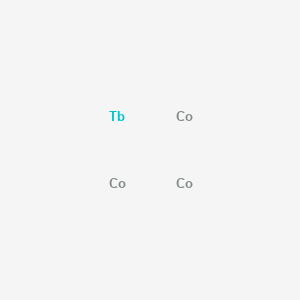
![3,4-Dihydroxy-5-[(3,4,5-trihydroxy-2-{[(4-sulfophenyl)amino]methyl}benzoyl)oxy]benzoic acid](/img/structure/B14723362.png)
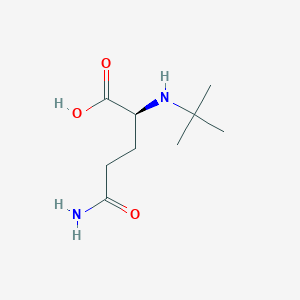

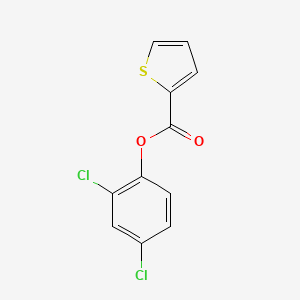
![3-[4-(Phenylsulfamoyl)benzamido]-N-[3-(trifluoromethyl)phenyl]benzene-1-carboximidic acid](/img/structure/B14723395.png)
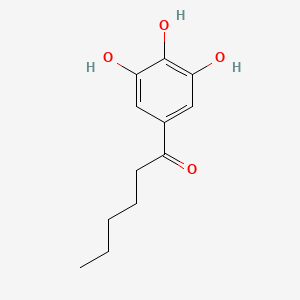
![1-Methoxy-4-methyl-2-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B14723406.png)

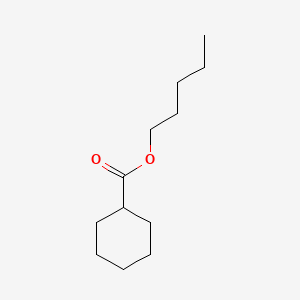


![2-Amino-6,7-dimethylpyrido[2,3-d]pyrimidin-4-ol](/img/structure/B14723438.png)
![Diethyl 2,2'-[naphthalene-2,6-diylbis(oxy)]diacetate](/img/structure/B14723445.png)
